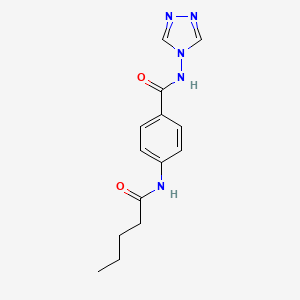
N-cyclopentyl-2-phenyl-2-(2-pyridinylthio)acetamide
Vue d'ensemble
Description
N-cyclopentyl-2-phenyl-2-(2-pyridinylthio)acetamide, also known as CPPTA, is a compound that has been extensively studied for its potential use in scientific research. CPPTA is a selective agonist of the metabotropic glutamate receptor subtype 4 (mGluR4), which is a G protein-coupled receptor that is expressed in the central nervous system.
Mécanisme D'action
N-cyclopentyl-2-phenyl-2-(2-pyridinylthio)acetamide selectively activates mGluR4, which is a G protein-coupled receptor that is coupled to the Gi/o family of G proteins. Activation of mGluR4 leads to the inhibition of adenylyl cyclase and the reduction of cAMP levels. This in turn leads to the inhibition of voltage-gated calcium channels and the reduction of intracellular calcium levels. The net effect of mGluR4 activation is the inhibition of neurotransmitter release, which can have various physiological and pathological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, this compound has been shown to reduce glutamate release from striatal synaptosomes in vitro. This compound has also been shown to reduce the expression of pro-inflammatory cytokines in models of Parkinson's disease and Huntington's disease. In addition, this compound has been shown to reduce the expression of the pro-apoptotic protein Bax in models of ischemic stroke.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopentyl-2-phenyl-2-(2-pyridinylthio)acetamide has several advantages for use in lab experiments. For example, this compound is highly selective for mGluR4, which reduces the likelihood of off-target effects. This compound is also relatively stable and can be easily synthesized and purified. However, this compound has several limitations as well. For example, this compound has poor solubility in aqueous solutions, which can limit its use in certain experiments. This compound also has a relatively short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for the study of N-cyclopentyl-2-phenyl-2-(2-pyridinylthio)acetamide. For example, this compound could be studied further for its potential use in the treatment of addiction, anxiety, and depression. This compound could also be studied further for its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease and Huntington's disease. In addition, this compound could be modified to improve its solubility and half-life, which could increase its effectiveness in certain experiments. Finally, this compound could be studied further to elucidate its mechanism of action and its effects on various physiological and pathological processes.
Applications De Recherche Scientifique
N-cyclopentyl-2-phenyl-2-(2-pyridinylthio)acetamide has been used in scientific research to study the role of mGluR4 in various physiological and pathological processes. For example, this compound has been shown to have neuroprotective effects in models of Parkinson's disease, Huntington's disease, and ischemic stroke. This compound has also been shown to have analgesic effects in models of chronic pain. In addition, this compound has been studied for its potential use in the treatment of addiction, anxiety, and depression.
Propriétés
IUPAC Name |
N-cyclopentyl-2-phenyl-2-pyridin-2-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c21-18(20-15-10-4-5-11-15)17(14-8-2-1-3-9-14)22-16-12-6-7-13-19-16/h1-3,6-9,12-13,15,17H,4-5,10-11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUNAPGJWNUUPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{5-bromo-4-[(butylamino)methyl]-2-ethoxyphenoxy}acetamide](/img/structure/B4794845.png)
![1-ethyl-4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)-1H-pyrazole-3-carboxamide](/img/structure/B4794856.png)
![4-(4-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B4794863.png)
![4-[(phenylthio)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4794865.png)
![2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B4794869.png)
![N-(2,5-dimethoxyphenyl)-2-{[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetamide](/img/structure/B4794887.png)


![4-bromo-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4794904.png)

![3-(1,5-dimethyl-1H-pyrazol-3-yl)-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4794916.png)
![ethyl 2-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4794920.png)